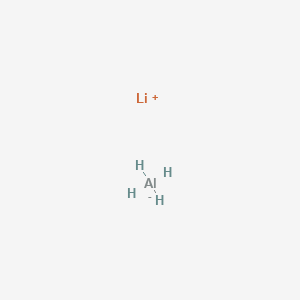

Lithium tetrahydridoaluminate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium tetrahydroaluminate is a lithium salt.

Applications De Recherche Scientifique

1. Synthesis and Material Science

Lithium tetrahydridoaluminate (LiAlH4) has been explored in the synthesis of various compounds. For instance, Kojima et al. (2007) demonstrated the direct synthesis of LiAlH4 by a mechanochemical reaction involving the ball-milling of lithium hydride (LiH) and aluminum (Al) in a hydrogen atmosphere. This process also resulted in the formation of lithium hexahydridoaluminate (Li3AlH6) (Kojima et al., 2007).

2. Potential in Neuroprotection

Research by Forlenza et al. (2014) has considered lithium as a neuroprotective agent, suggesting its application in treating neurodegenerative disorders like Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). The neuroprotective effects of lithium are thought to stem from its modulation of various cellular processes, including neurotrophic response and inflammation regulation (Forlenza, De-Paula, & Diniz, 2014).

3. Influence on Molecular and Cellular Pathways

Studies have also highlighted lithium's impact on molecular and cellular pathways. For example, Yin et al. (2006) found that lithium influences the circadian rhythm by modulating the activity of the nuclear receptor Rev-erbα, a component of the peripheral clock. This research suggests lithium's broader implications in regulating circadian rhythms (Yin, Wang, Klein, & Lazar, 2006).

4. Potential in Cognitive and Mental Health Research

Research into lithium's effects on cognitive and mental health has revealed its possible roles beyond mood stabilization. Forlenza et al. (2019) explored lithium’s effects on older adults with mild cognitive impairment, finding that it could attenuate cognitive and functional decline. This suggests its potential utility in the prevention or treatment of dementia-related conditions (Forlenza, Radanovic, Talib, & Gattaz, 2019).

Propriétés

Nom du produit |

Lithium tetrahydridoaluminate |

|---|---|

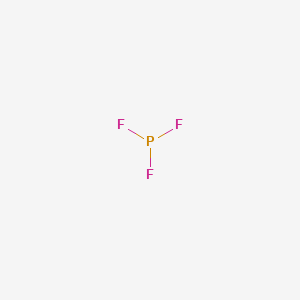

Formule moléculaire |

AlH4Li |

Poids moléculaire |

38 g/mol |

Nom IUPAC |

lithium;alumanuide |

InChI |

InChI=1S/Al.Li.4H/q-1;+1;;;; |

Clé InChI |

OCZDCIYGECBNKL-UHFFFAOYSA-N |

SMILES canonique |

[Li+].[AlH4-] |

Synonymes |

LiAlD4 LiAlH4 lithium aluminum deuteride lithium aluminum hydride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.